molecular formula C13H15N3O3S B1392489 [(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid CAS No. 1242960-73-1

[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid

Cat. No.: B1392489
CAS No.: 1242960-73-1
M. Wt: 293.34 g/mol
InChI Key: IAJRUDCLXSWUEM-UHFFFAOYSA-N
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Description

[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid is a complex organic compound with a unique structure that includes a pyrido[2,3-b]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[2,3-b]pyrazine core, followed by the introduction of the isobutyl and thioacetic acid groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of [(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or other applications.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-b]pyrazine derivatives: These compounds share the core structure but differ in their substituents.

    Thioacetic acid derivatives: These compounds have similar functional groups but different core structures.

Uniqueness

[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[4-(2-methylpropyl)-3-oxopyrido[2,3-b]pyrazin-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-8(2)6-16-11-9(4-3-5-14-11)15-12(13(16)19)20-7-10(17)18/h3-5,8H,6-7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJRUDCLXSWUEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC=N2)N=C(C1=O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid
Reactant of Route 2
[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid
Reactant of Route 3
Reactant of Route 3
[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid
Reactant of Route 4
[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid
Reactant of Route 5
[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid
Reactant of Route 6
[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid

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